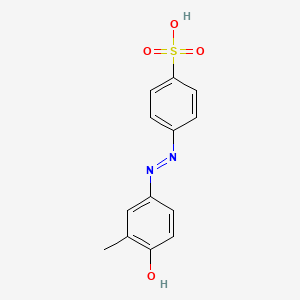

4-(3-Methyl-4-hydroxyphenylazo)benzenesulfonic acid

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(3-Methyl-4-hydroxyphenylazo)benzolsulfonsäure beinhaltet typischerweise die Diazotierung von 3-Methyl-4-aminophenol, gefolgt von der Kupplung mit Benzolsulfonsäure. Die Reaktionsbedingungen umfassen häufig saure Umgebungen, um den Diazotierungsprozess zu fördern und die Stabilität der Azoverbindung zu erhalten.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können großtechnische Diazotierungs- und Kupplungsreaktionen beinhalten, wobei kontinuierliche Fließreaktoren eingesetzt werden, um eine konstante Produktqualität und Ausbeute zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken, wie z. B. Kristallisation und Chromatographie, ist unerlässlich, um hochreine 4-(3-Methyl-4-hydroxyphenylazo)benzolsulfonsäure zu erhalten.

Eigenschaften

CAS-Nummer |

78659-97-9 |

|---|---|

Molekularformel |

C13H12N2O4S |

Molekulargewicht |

292.31 g/mol |

IUPAC-Name |

4-[(4-hydroxy-3-methylphenyl)diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C13H12N2O4S/c1-9-8-11(4-7-13(9)16)15-14-10-2-5-12(6-3-10)20(17,18)19/h2-8,16H,1H3,(H,17,18,19) |

InChI-Schlüssel |

HVFDEWUPMDGDAM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-4-hydroxyphenylazo)benzenesulfonic acid typically involves the diazotization of 3-methyl-4-aminophenol followed by coupling with benzenesulfonic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the azo compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity 4-(3-Methyl-4-hydroxyphenylazo)benzenesulfonic acid .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

4-(3-Methyl-4-hydroxyphenylazo)benzolsulfonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Farbstoffzwischenprodukt verwendet.

Biologie: Wird in biochemischen Assays und als Färbemittel eingesetzt.

Medizin: Aufgrund ihrer einzigartigen chemischen Eigenschaften werden potenzielle therapeutische Anwendungen untersucht.

Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 4-(3-Methyl-4-hydroxyphenylazo)benzolsulfonsäure beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Azogruppe kann an Elektronentransferreaktionen teilnehmen, während die Sulfonsäuregruppe die Löslichkeit und Reaktivität der Verbindung verbessern kann. Diese Wechselwirkungen können zur Bildung von reaktiven Zwischenprodukten führen, die spezifische Effekte auf biologische Systeme ausüben.

Wissenschaftliche Forschungsanwendungen

4-(3-Methyl-4-hydroxyphenylazo)benzenesulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

Biology: Employed in biochemical assays and as a staining agent.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(3-Methyl-4-hydroxyphenylazo)benzenesulfonic acid involves its interaction with various molecular targets and pathways. The azo group can participate in electron transfer reactions, while the sulfonic acid group can enhance the compound’s solubility and reactivity. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-(4-Hydroxyphenylazo)benzolsulfonsäure

- 4-(3-Methylphenylazo)benzolsulfonsäure

- 4-(3-Methyl-4-hydroxyphenylazo)benzoesäure

Einzigartigkeit

4-(3-Methyl-4-hydroxyphenylazo)benzolsulfonsäure ist einzigartig durch das Vorhandensein sowohl von Methyl- als auch von Hydroxygruppen am Phenylazoteil, was seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen kann. Diese einzigartige Struktur der Verbindung ermöglicht spezifische Wechselwirkungen, die bei anderen ähnlichen Verbindungen nicht beobachtet werden .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.